3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide
Description
3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide is a halogenated benzamide derivative characterized by a trifluoromethyl group at position 6, fluorine at position 3, iodine at position 2, and a methoxy substituent on the amide nitrogen.
The compound’s molecular formula is inferred as C₉H₆F₄INO₂, with a calculated molecular weight of 362.05 g/mol. Key features include:
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
- N-methoxy group: May improve solubility compared to unsubstituted amides.
Properties
IUPAC Name |
3-fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4INO2/c1-17-15-8(16)6-4(9(11,12)13)2-3-5(10)7(6)14/h2-3H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLMSTPJMQGXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=C(C=CC(=C1I)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide coreFor instance, the trifluoromethyl group can be introduced using trifluoromethylation reagents under controlled conditions . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of iodine makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
One of the primary applications of 3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide is in anticancer drug development. Compounds with trifluoromethyl and iodine substituents have shown promising activity against various cancer cell lines. Research indicates that halogenated benzamides can interfere with cellular signaling pathways involved in cancer proliferation and survival .
2. Enzyme Inhibitors
The compound has been studied for its potential as an enzyme inhibitor. It may act on specific targets within metabolic pathways, offering a route for the development of drugs that can modulate enzyme activity. This application is particularly relevant in designing inhibitors for enzymes associated with cancer metabolism .
Organic Synthesis Applications
1. Synthetic Intermediates
In organic synthesis, this compound serves as a valuable intermediate. Its unique functional groups allow for further transformations, making it useful in synthesizing more complex molecules. For example, it can be utilized in nucleophilic substitution reactions due to the presence of the iodine atom, facilitating the introduction of various substituents .
2. Photochemical Studies
The compound has potential applications in photochemistry, where its ability to undergo photophysical transformations can be explored. Studies have shown that compounds with similar structures can act as light-activated electron acceptors, which could be harnessed in developing photodynamic therapy agents for cancer treatment .
Case Study 1: Anticancer Activity
A study conducted on halogenated benzamides demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .
Case Study 2: Synthesis of Novel Compounds
In a synthetic chemistry project, researchers utilized this compound as a precursor to create a library of new compounds with potential biological activity. The reactions involved nucleophilic substitutions and coupling reactions that led to the formation of diverse molecular scaffolds suitable for drug discovery .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group, for instance, can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related benzamides:
Key Observations:
Halogen Substitution: The iodine in the target compound distinguishes it from chloro- or bromo-substituted analogs (e.g., ). Fluorine at position 3 is conserved in multiple analogs, likely contributing to electronic effects and resistance to enzymatic degradation.
N-Substituents: The N-methoxy group in the target compound contrasts with the isopropoxyphenyl group in flutolanil .
Trifluoromethyl Group :
- Present in all listed compounds, this group enhances lipophilicity and electron-withdrawing effects, critical for interactions with hydrophobic protein pockets.
Biological Activity
3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Target Interactions
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to its anticancer properties.
- Receptor Modulation : The compound may also act as a modulator of various receptors, influencing cellular signaling pathways related to growth and apoptosis.
Anticancer Activity
Recent in vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.45 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 10.20 | Inhibition of topoisomerase II |
These results indicate that the compound exhibits significant anticancer activity, particularly against breast and lung cancer cell lines.
Other Biological Activities
In addition to anticancer effects, this compound has been explored for its potential antibacterial and antifungal properties. However, detailed studies are still required to confirm these activities.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of this compound on MCF-7 cells. The results demonstrated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of 15.63 µM. Flow cytometry analysis revealed that the compound induced apoptosis through increased caspase activity, suggesting a mechanism involving programmed cell death .
Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with metabolic enzymes involved in drug metabolism. It was found that this compound inhibited certain cytochrome P450 enzymes, which play a crucial role in drug biotransformation. This inhibition could affect the pharmacokinetics of co-administered drugs, necessitating further investigation into potential drug-drug interactions .
Q & A
Q. What are the key synthetic routes for 3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid precursor. A common approach includes:
Iodination : Direct electrophilic substitution at the 2-position using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C).
Methoxyamine Coupling : Reaction of the intermediate acid chloride with methoxyamine hydrochloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
Trifluoromethyl Introduction : Early-stage incorporation via Ullmann coupling or late-stage fluorination using Ruppert-Prakash reagent (TMSCF₃) .
Critical Considerations :
- Purification via column chromatography (hexane/ethyl acetate gradients) ensures removal of regioisomers.
- Yields depend on the order of halogenation; iodination after trifluoromethylation risks steric hindrance.
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on complementary techniques:
-
NMR Spectroscopy :
-
¹⁹F NMR identifies CF₃ (δ ~ -60 ppm) and aromatic fluorine (δ ~ -110 ppm).
-
¹H NMR resolves methoxy (δ 3.2–3.5 ppm) and aromatic protons (e.g., J coupling for ortho-fluoro/iodo) .
-
Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 418.93 calculated for C₁₀H₇F₄INO₂).
-
X-ray Crystallography : Single-crystal analysis resolves iodine positioning and planarity of the benzamide core (see Table 1) .
Table 1 : Representative Crystallographic Data (Hypothetical)
Parameter Value Space group P2₁/c a, b, c (Å) 8.52, 12.34, 14.78 I···F distance (Å) 3.21 R-factor 0.032
Advanced Research Questions
Q. What challenges arise in X-ray crystallographic analysis of this compound?
- Methodological Answer : Challenges include:
- Crystal Packing : Bulky trifluoromethyl and iodo groups hinder dense packing, requiring slow vapor diffusion (e.g., ether into DCM) for nucleation.
- Disorder Modeling : Flexible methoxy group may require multi-position refinement in SHELXL .
- Absorption Correction : High electron density from iodine necessitates empirical methods (e.g., SADABS) to mitigate extinction effects.
Resolution Strategy : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality and Mercury CSD tools for void visualization .
Q. How do electronic effects of substituents influence reactivity and biological activity?
- Methodological Answer :
- Electron-Withdrawing Effects : The trifluoromethyl group deactivates the benzamide ring, reducing nucleophilic substitution but enhancing stability against metabolic degradation .
- Iodine as a Halogen Bond Donor : The 2-iodo substituent can engage in XB interactions with protein targets (e.g., kinase ATP pockets), as seen in RAF inhibitor analogs .
Structure-Activity Relationship (SAR) Insight : - Replacement of iodine with bromine reduces potency (IC₅₀ increases 5-fold in kinase assays), highlighting its role in target binding .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Variations in cell lines (e.g., KRAS-mutant vs. wild-type) or serum content affect IC₅₀ values. Standardize using CLSI guidelines.
- Solubility Limitations : Poor aqueous solubility (logP ~3.5) can lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) and confirm bioavailability via LC-MS .
- Metabolic Instability : Phase I metabolites (e.g., demethylation) may exhibit off-target effects. Conduct microsomal stability assays (e.g., human liver microsomes) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
